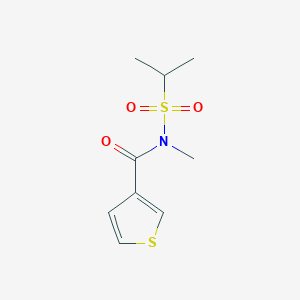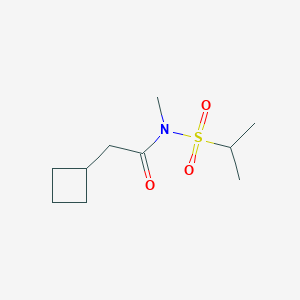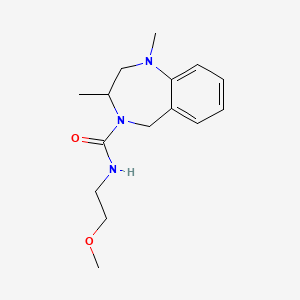
3-(2-Chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as CD-437 and belongs to the class of retinoid X receptor (RXR) agonists.
Mécanisme D'action
CD-437 exerts its effects by binding to and activating RXRs, which are nuclear receptors involved in the regulation of gene expression. Activation of RXRs leads to the formation of heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), and subsequent regulation of target genes.
Biochemical and Physiological Effects:
CD-437 has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. The compound also inhibits bone resorption by suppressing the differentiation and activity of osteoclasts. In psoriasis, CD-437 regulates the differentiation of keratinocytes, which are the main cells involved in the pathogenesis of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CD-437 in laboratory experiments is its high purity and stability, which allows for consistent and reproducible results. However, the compound is relatively expensive compared to other drugs and may not be suitable for large-scale experiments. Additionally, CD-437 has a low solubility in aqueous solutions, which may limit its use in certain assays.
Orientations Futures
There are several potential future directions for research on CD-437. One area of interest is the development of CD-437 analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of CD-437 in combination with other drugs for the treatment of cancer and other diseases. Finally, the role of CD-437 in the regulation of other physiological processes, such as metabolism and immune function, warrants further exploration.
Méthodes De Synthèse
The synthesis of CD-437 involves a multi-step process, which starts with the reaction between 2-chlorophenyl isocyanate and 3,5-dimethyl-4-amino-1,2-oxazole. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to form the final product. The process has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
CD-437 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, osteoporosis, and psoriasis. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bone resorption, and regulate cell differentiation in psoriasis.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-12(9(2)19-16-8)17(3)13(18)15-11-7-5-4-6-10(11)14/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSIGQQEDKJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)




![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)